N-(2-Fluorobenzyl)-4-isopropoxyaniline
Description
N-(2-Fluorobenzyl)-4-isopropoxyaniline is an aromatic amine derivative characterized by a 4-isopropoxy-substituted aniline core and a 2-fluorobenzyl group attached to the nitrogen atom. Such fluorinated aniline derivatives are of interest in pharmaceutical and materials science due to the metabolic stability and enhanced binding affinity often imparted by fluorine substituents .
For example, 4-isopropoxyaniline could react with 2-fluorobenzyl chloride in the presence of a base to yield the target compound, a method consistent with protocols described for related structures .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(2)19-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)17/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDFYAKXSDNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-4-isopropoxyaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-isopropoxyaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorobenzyl)-4-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Fluorobenzyl)-4-isopropoxyaniline is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated aniline derivatives on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structural features make it a valuable candidate for developing compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties that can be exploited in various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-4-isopropoxyaniline involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The isopropoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
N-(2-Fluorobenzyl)-4-isopropoxyaniline is an organic compound that has garnered attention in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an aniline derivative, characterized by the presence of a fluorobenzyl group and an isopropoxy substituent. Its molecular formula is with a CAS number of 1037144-79-8. The compound's structure enhances its binding affinity to various biological targets, making it a candidate for medicinal chemistry applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorobenzyl moiety can enhance binding affinity, while the isopropoxy group may influence pharmacokinetic properties such as solubility and membrane permeability. This dual functionality allows the compound to modulate various biological pathways effectively.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Neuroprotective Effects
Studies have shown that derivatives of this compound can inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative disorders such as Parkinson's disease. This inhibition suggests a potential therapeutic role in managing α-synucleopathies .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to the presence of the fluorine atom, which enhances the compound's lipophilicity, allowing it to penetrate bacterial membranes more effectively.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Exhibits protective effects against oxidative stress |
| Neuroprotective | Inhibits α-synuclein aggregation; potential for treating Parkinson's disease |
| Antimicrobial | Effective against multiple bacterial strains |
Case Study: Neuroprotection in Parkinson's Disease
A recent study investigated the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated significant reduction in α-synuclein aggregation and improved cell viability under oxidative stress conditions. These findings support the compound's potential application in developing therapies for neurodegenerative diseases .
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting 2-fluorobenzyl chloride with 4-isopropoxyaniline in the presence of a base like potassium carbonate. This reaction is carried out in solvents such as dimethylformamide (DMF) under reflux conditions. The compound serves as an intermediate in the production of more complex organic molecules, highlighting its significance in both academic research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
